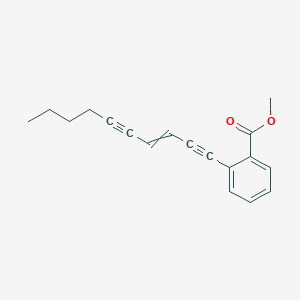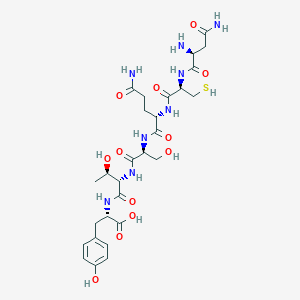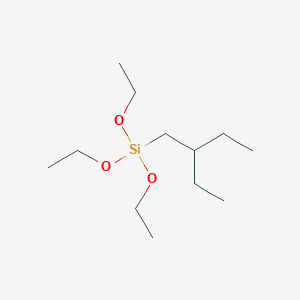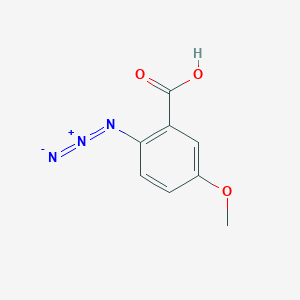![molecular formula C21H18ClNO3 B12584238 5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide CAS No. 648923-47-1](/img/structure/B12584238.png)
5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro group, a hydroxy group, and a phenoxyphenyl ethyl group attached to a benzamide core. Its molecular formula is C21H18ClNO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-(2-phenoxyphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-[2-(2-phenoxyphenyl)ethyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide.
Substitution: Formation of 5-amino-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide or 5-alkyl-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide.
Applications De Recherche Scientifique
5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in the inhibition of bacterial growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenoxyphenyl ethyl group.
2-Hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide: Lacks the chloro group.
Uniqueness
5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro and hydroxy groups allows for diverse chemical modifications, while the phenoxyphenyl ethyl group enhances its potential interactions with biological targets.
Propriétés
Numéro CAS |
648923-47-1 |
|---|---|
Formule moléculaire |
C21H18ClNO3 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-16-10-11-19(24)18(14-16)21(25)23-13-12-15-6-4-5-9-20(15)26-17-7-2-1-3-8-17/h1-11,14,24H,12-13H2,(H,23,25) |
Clé InChI |
OSZZOICELZBUIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC=C2CCNC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)

![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)


![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)
![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
![2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane](/img/structure/B12584198.png)
![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
![N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine](/img/structure/B12584243.png)

